molecular formula C22H23N3 B6467815 2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine CAS No. 2640980-62-5

2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B6467815
CAS No.: 2640980-62-5
M. Wt: 329.4 g/mol
InChI Key: IEAWLFGSFFGCTE-VMPITWQZSA-N
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Description

2-{1-[(2E)-3-Phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine is a 1,8-naphthyridine derivative featuring a piperidin-4-yl moiety substituted with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group at the nitrogen atom. The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, conferring unique electronic and steric properties. The E-configuration of the cinnamyl group likely enhances rigidity and influences binding interactions with biological targets.

Synthesis of such derivatives typically involves coupling reactions, such as the Sonogashira reaction, followed by cyclization. For instance, 1,8-naphthyridine derivatives are synthesized via PtCl₂-catalyzed cyclization of alkynyl precursors under inert conditions .

Properties

IUPAC Name

2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3/c1-2-6-18(7-3-1)8-5-15-25-16-12-19(13-17-25)21-11-10-20-9-4-14-23-22(20)24-21/h1-11,14,19H,12-13,15-17H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAWLFGSFFGCTE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic synthesis. One common approach is:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Attachment of the Phenylprop-2-en-1-yl Group:

    Formation of the Naphthyridine Core: The final step involves the construction of the naphthyridine core, which can be achieved through various cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-yl group, converting it to a single bond.

    Substitution: The naphthyridine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products depend on the specific reactions:

    Oxidation: Epoxides or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

Key Observations:
  • Substituent Diversity: The target compound’s cinnamyl-piperidine group distinguishes it from derivatives with propenone (3g), piperazinyl (NA-2), or carboxylic acid (33) substituents. These groups influence solubility, rigidity, and target affinity.
  • Synthesis: While the target compound likely employs Sonogashira coupling , derivatives like NA-2 require multi-step substitutions , and 3g relies on chalcone condensations . Stability challenges are noted in some cases; for example, 1,8-naphthyridin-2-ones degrade under basic conditions, complicating synthesis .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The cinnamyl group in the target compound likely increases lipophilicity (LogP >3), contrasting with the polar carboxylic acid in compound 33 (LogP ~2) . NA-2’s carbonitrile group balances logP (2.8), enhancing oral bioavailability .
  • Stability : Electron-withdrawing groups (e.g., nitro in 3g) improve thermal stability (melting point >320°C) , while the target compound’s alkenyl group may confer susceptibility to oxidative degradation.

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